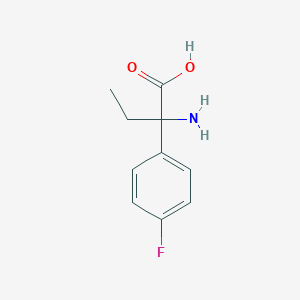

2-Amino-2-(4-fluorophenyl)butanoic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Fluorinated Compounds

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptides and proteins is a key strategy in chemical biology and drug discovery, allowing for the creation of molecules with enhanced stability, novel functions, and tailored properties. nih.govgoogle.com The structural diversity of ncAAs is vast, ranging from simple homologues of canonical amino acids to complex structures with unique side chains or backbone modifications. nih.gov

Within this diverse class, fluorinated amino acids have garnered significant attention. The introduction of fluorine, the most electronegative element, into an amino acid can profoundly alter its physicochemical properties without dramatically increasing its size, as fluorine's van der Waals radius is only slightly larger than that of hydrogen. nih.gov This "minimalist" steric impact, coupled with a major electronic effect, makes fluorine a unique tool for molecular design. nih.gov The carbon-fluorine bond is exceptionally strong and polar, which can enhance the metabolic stability and binding affinity of peptides. nih.gov Fluorinated amino acids are used to modulate protein folding, increase resistance to enzymatic degradation, and serve as probes for studying protein structure and function. bldpharm.com

2-Amino-2-(4-fluorophenyl)butanoic acid is a side-chain fluorinated, quaternary α-amino acid. The presence of the fluorine atom on the phenyl ring provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while the quaternary α-carbon introduces significant conformational constraints, influencing the secondary structure of peptides into which it is incorporated. nih.govbldpharm.com

Rationale for Research Focus on This Specific Amino Acid Derivative

The specific structural features of this compound make it a compelling target for research. The rationale for its use in chemical biology is multifaceted, stemming from the unique advantages conferred by its fluorine atom and quaternary structure.

¹⁹F NMR Spectroscopy Probe: A primary driver for the synthesis and use of fluorinated amino acids is their application in ¹⁹F NMR studies. nih.gov Since fluorine is virtually absent from natural biological systems, there is no background signal, allowing for clean and sensitive detection. guidechem.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for monitoring protein folding, conformational changes, and ligand-protein interactions. nih.govbldpharm.com Incorporating this compound into a protein would place a ¹⁹F NMR probe in a specific location, enabling detailed structural and dynamic studies that are often difficult with conventional NMR experiments, especially in large proteins. nih.gov

Modulation of Peptide and Protein Properties: The incorporation of this amino acid can enhance the properties of peptides. The fluorine atom can increase the hydrophobicity and metabolic stability of the peptide, which are crucial for improving the pharmacokinetic properties of potential drug candidates. nih.govbldpharm.com Furthermore, the sterically demanding quaternary α-carbon restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures like β-turns or helices. nih.gov This conformational control is critical for designing peptides with high affinity and selectivity for their biological targets.

Building Block for Novel Therapeutics: As a non-canonical amino acid, it serves as a valuable building block for creating peptidomimetics—molecules that mimic the structure of natural peptides but have improved drug-like properties. nih.gov Peptides containing this amino acid could exhibit enhanced resistance to proteolysis, leading to a longer biological half-life.

Historical Development and Evolving Research Trajectories

The interest in fluorinated organic compounds for biological applications dates back to the mid-20th century, with the development of the first fluorine-containing drug, fludrocortisone, demonstrating that fluorination could dramatically improve the biological properties of molecules. nih.gov This spurred interest in creating fluorinated versions of other biologically important molecules, including amino acids.

The synthesis of unnatural amino acids, particularly those containing fluorine, has evolved significantly over the past few decades. wikipedia.org Early methods were often lengthy and limited in scope. However, recent years have seen a rapid expansion in synthetic methodologies, driven by advances in areas like transition-metal catalysis and photocatalysis. wikipedia.orgrsc.org These modern techniques have made it possible to access a wide array of complex fluorinated amino acids, including quaternary structures like this compound, with high efficiency and selectivity. rsc.org

Current research trajectories are focused on expanding the toolkit of fluorinated ncAAs and developing more sophisticated methods for their site-specific incorporation into proteins, both through chemical peptide synthesis and biosynthetic approaches. guidechem.comchemicalbook.com The application of these custom-built amino acids continues to grow, with researchers using them to design novel enzymes, create more stable protein therapeutics, and unravel complex biological mechanisms at the molecular level.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2248-61-5 chemicalbook.com |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-06-6 | |

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 4 Fluorophenyl Butanoic Acid

Stereoselective and Asymmetric Synthesis Approaches

The creation of the chiral quaternary center in 2-Amino-2-(4-fluorophenyl)butanoic acid necessitates the use of asymmetric synthesis techniques. These methods are designed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

The key step is the diastereoselective alkylation of this complex. For the synthesis of this compound, this would involve the reaction of the Ni(II) complex with an ethylating agent, such as ethyl iodide or diethyl sulfate. The chiral environment created by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent acidic hydrolysis cleaves the desired amino acid from the complex and allows for the recovery of the chiral auxiliary. mdpi.comnih.gov

Table 1: Chiral Auxiliaries Potentially Applicable to this compound Synthesis

| Chiral Auxiliary | Precursor | Key Features |

| (S)-2-[(N-Benzylprolyl)amino]benzophenone | (S)-Proline | Forms a stable Ni(II) complex with glycine, enabling highly diastereoselective alkylations. The auxiliary is recyclable. mdpi.comnih.gov |

| Pseudoephedrine | Pseudoephedrine | Can be used to form chiral amides that undergo diastereoselective alkylation. It is known for its high stereocontrol, especially in the formation of quaternary centers. nih.gov |

| Oxazolidinones (Evans Auxiliaries) | Amino Alcohols | Widely used for asymmetric alkylations of carboxylic acid derivatives. researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Camphor | A versatile and robust chiral auxiliary for a variety of asymmetric transformations. |

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of this compound, a potential route is the asymmetric Strecker reaction. wikipedia.org This reaction involves the addition of a cyanide source and an amine to a ketone precursor, 1-(4-fluorophenyl)propan-1-one, in the presence of a chiral catalyst. The resulting α-aminonitrile can then be hydrolyzed to the desired amino acid. Chiral catalysts for this transformation can be derived from various sources, including chiral amines, thioureas, or metal complexes.

Another catalytic approach is the asymmetric alkylation of a prochiral enolate derived from a glycine equivalent. For instance, an N-protected glycine ester can be deprotonated to form an enolate, which is then asymmetrically alkylated with an ethyl halide in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex.

Table 2: Potential Asymmetric Catalytic Systems

| Reaction Type | Catalyst System | Precursors |

| Asymmetric Strecker Reaction | Chiral thiourea or guanidine catalysts | 1-(4-fluorophenyl)propan-1-one, cyanide source, ammonia |

| Asymmetric Alkylation | Chiral phase-transfer catalyst (e.g., cinchona alkaloid derivatives) | N-protected glycine ester, ethyl halide |

| Asymmetric C-H Arylation | Chiral Pd(II) catalyst | N-aryl glycine ester, 4-fluorophenylboronic acid |

Enzymatic and Biocatalytic Synthesis Pathways

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules under mild conditions. For the preparation of this compound, enzymatic kinetic resolution is a viable strategy.

In this approach, a racemic mixture of the amino acid or a suitable precursor is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically pure substrate or the enantiomerically pure product. Hydrolases, such as lipases and proteases, are commonly used for the resolution of amino acid esters. tcichemicals.com For example, a racemic ester of this compound could be treated with a lipase, which would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Alternatively, transaminases could be utilized in an asymmetric synthesis approach. A keto acid precursor, 2-oxo-2-(4-fluorophenyl)butanoic acid, could be converted to the corresponding amino acid by a chiral transaminase using an amino donor like isopropylamine.

Table 3: Potential Enzymatic and Biocatalytic Methods

| Method | Enzyme Class | Substrate |

| Kinetic Resolution | Lipase or Protease | Racemic ester of this compound |

| Asymmetric Synthesis | Transaminase | 2-Oxo-2-(4-fluorophenyl)butanoic acid |

Enantiospecific Synthesis from Chiral Precursors

This strategy involves the use of a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product without affecting the chiral center. This is often referred to as a "chiral pool" approach. For the synthesis of this compound, one could envision starting with an enantiomerically pure amino acid that can be chemically modified.

However, due to the quaternary nature of the target molecule's stereocenter, this approach is less straightforward than for amino acids with a hydrogen at the α-position. A potential, albeit challenging, route could involve the stereoselective alkylation of a chiral, non-racemic derivative of a simpler amino acid.

Convergent and Divergent Synthesis Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach might involve the preparation of a chiral amine equivalent and a separate fragment containing the butanoic acid backbone, followed by their coupling.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. While less common for the synthesis of a single target like this compound, a divergent approach could be employed to create a library of related α-aryl-α-amino acids by reacting a common chiral glycine enolate equivalent with a variety of different arylating and alkylating agents.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles is crucial in modern synthetic chemistry.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently more atom-economical than the use of stoichiometric chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic methods often proceed in aqueous media under mild conditions.

Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents in terms of reducing waste. google.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Enzymatic and some catalytic reactions are often performed under mild conditions.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific synthetic amino acid, the broader field of amino acid synthesis is exploring the use of biomass-derived starting materials.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Process Optimization and Scalability Considerations for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale for extensive research requires careful process optimization. Key considerations include the cost and availability of starting materials, the efficiency of each reaction step, the ease of purification, and the potential for process automation.

The table below summarizes optimized conditions found for the alkylation of a chiral Ni(II) glycine complex with trifluoroethyl iodide, a process analogous to the synthesis of this compound.

| Parameter | Optimized Condition | Outcome | Reference |

| Base | NaOH (powder) | High Diastereoselectivity | mdpi.com |

| Solvent | N,N-Dimethylformamide (DMF) | Good Solubility & Reactivity | mdpi.com |

| Temperature | 20–25 °C | Optimal balance of rate and selectivity | mdpi.com |

| Purification | Water-induced precipitation | >99% diastereomeric excess (de) | mdpi.com |

| Scale | >150 g | Method suitable for large-scale prep | researchgate.netmdpi.com |

Continuous flow chemistry presents an inherently scalable and optimizable platform. chemistryviews.org The precise control over reaction conditions minimizes the formation of byproducts, often leading to cleaner reaction profiles and simplifying purification. The process is not limited by the volume of the reaction vessel, and production can be scaled up by simply extending the operation time or by using parallel reactor systems. This makes flow synthesis particularly attractive for producing the quantities of material needed for advanced research applications, as it can make many previously inaccessible fluorinated amino acids readily available on a larger scale. chemistryviews.org

Chemoenzymatic processes also offer scalability advantages. acs.org These reactions are typically run under mild, aqueous conditions, which reduces the need for specialized equipment and hazardous organic solvents. Optimization focuses on enzyme loading, substrate concentration, pH, and temperature to maximize enzyme activity and stability. The use of cost-effective starting materials, such as various aldehydes, further enhances the economic viability of this approach for larger-scale synthesis. acs.org

The table below compares key features of these advanced synthetic methodologies in the context of scalability.

| Methodology | Key Advantages for Scalability | Main Optimization Parameters |

| Asymmetric Ni(II) Complex Alkylation | Recyclable chiral auxiliary; simple purification by precipitation. researchgate.netmdpi.com | Base, solvent, temperature, stoichiometry. mdpi.com |

| Continuous Flow Synthesis | Precise control, enhanced safety, easy scale-up by time extension. chemistryviews.org | Flow rate, temperature, reagent concentration, reactor design. chemistryviews.org |

| Chemoenzymatic Cascade | Mild conditions, aqueous media, cost-effective starting materials. acs.org | Enzyme loading, pH, temperature, substrate concentration. acs.org |

Ultimately, the choice of synthetic strategy for producing this compound for research applications will depend on the required quantity, desired enantiomeric purity, and available resources. Both the chiral Ni(II) complex methodology and continuous flow synthesis have demonstrated significant promise for reliable and scalable production.

Chemical Reactivity and Strategic Derivatization of 2 Amino 2 4 Fluorophenyl Butanoic Acid

Transformations of the Amino Group

The nucleophilic nature of the α-amino group is central to a variety of chemical modifications, including protection, peptide bond formation, and N-alkylation/acylation.

Nitrogen Protection and Deprotection Strategies

To prevent unwanted side reactions during the modification of the carboxylic acid or in peptide synthesis, the amino group of 2-amino-2-(4-fluorophenyl)butanoic acid is typically protected. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Commonly employed nitrogen protecting groups for amino acids include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Deprotection is achieved under acidic conditions, often using trifluoroacetic acid (TFA).

The Fmoc group is installed by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl ester (Fmoc-OSu) in the presence of a base. A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), which allows for orthogonal protection strategies in complex syntheses.

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic acid) |

| Fmoc | Fmoc-chloride or Fmoc-OSu | Basic (e.g., Piperidine in DMF) |

Amidation and Peptide Coupling Reactions

The formation of an amide bond, the cornerstone of peptides and proteins, is a critical reaction for this compound. This transformation involves coupling the amino group of a protected derivative of this amino acid with the activated carboxylic acid of another amino acid.

A variety of coupling reagents have been developed to facilitate this process, minimizing racemization and maximizing yield. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings.

The general procedure involves activating the carboxylic acid of an N-protected amino acid and then adding the amino-component, which in this case would be an ester of this compound. The reaction is typically carried out in an inert solvent such as DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

| Coupling Reagent | Description |

| EDC/HOBt | A widely used carbodiimide-based coupling system. |

| HATU | A highly efficient aminium-based reagent, often used for difficult couplings. |

| PyBOP | A phosphonium-based reagent known for its high coupling efficiency. |

N-Alkylation and Acylation Methodologies

Direct N-alkylation of the amino group of this compound can be challenging due to the potential for over-alkylation and the nucleophilicity of the carboxylate group. A more controlled approach often involves reductive amination, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Alternatively, N-alkylation can be achieved on a protected form of the amino acid. For instance, an N-protected derivative can be alkylated using an alkyl halide in the presence of a strong base.

N-acylation, the introduction of an acyl group, is more straightforward and is typically achieved by reacting the amino acid (or its ester) with an acyl chloride or an acid anhydride (B1165640) under basic conditions. This reaction proceeds readily to form the corresponding N-acyl derivative.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides another handle for derivatization, including esterification, amide formation, and reduction to the corresponding alcohol.

Esterification and Carboxylic Amide Formation

Esterification of the carboxylic acid is a common transformation, often performed to protect the carboxyl group during reactions involving the amino group or to enhance the solubility of the amino acid in organic solvents. A standard method involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or gaseous HCl.

The formation of carboxylic amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This reaction utilizes the same coupling reagents as in peptide synthesis (e.g., EDC, HATU) to activate the carboxylic acid, which then reacts with the amine to form the amide bond. Prior protection of the amino group of the amino acid is essential for this transformation.

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., SOCl₂) | Methyl Ester |

| Amide Formation | Amine, Coupling Reagent (e.g., EDC/HOBt) | Carboxylic Amide |

Selective Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, yielding 2-amino-2-(4-fluorophenyl)butan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is crucial to protect the amino group prior to the reduction to prevent interference from this functional group. The resulting amino alcohol is a valuable chiral building block for the synthesis of more complex molecules.

Reactions Involving the 4-Fluorophenyl Substituent

The 4-fluorophenyl substituent of this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Its reactivity is primarily governed by the electronic properties of the fluorine atom and its influence on the aromatic ring.

Electrophilic Aromatic Substitution Reactivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. fiveable.me In the context of this compound, the reactivity of the phenyl ring is influenced by two main groups: the fluorine atom and the α-amino acid moiety attached to the ring.

The α-amino-α-butyl-carboxylic acid substituent is generally considered an alkyl group, which is typically weakly activating and ortho-, para-directing. The directing effects of these two substituents are therefore synergistic, both favoring substitution at the positions ortho to the fluorine atom (positions 3 and 5 on the ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.me The specific conditions for these reactions would need to be optimized to account for the deactivating effect of the fluorine atom and the potential for side reactions involving the amino and carboxylic acid groups.

| Reaction Type | Typical Reagents | Directing Effect | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- to fluorine | 2-Amino-2-(3-nitro-4-fluorophenyl)butanoic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Ortho- to fluorine | 2-Amino-2-(3-bromo-4-fluorophenyl)butanoic acid |

| Sulfonation | Fuming H₂SO₄ | Ortho- to fluorine | 3-(1-Amino-1-carboxypropyl)-6-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- to fluorine | 2-Amino-2-(3-acyl-4-fluorophenyl)butanoic acid |

Cross-Coupling Reactions at the Aryl Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong and less reactive in cross-coupling compared to C-Br or C-I bonds, derivatization of the 4-fluorophenyl ring can enable these transformations. A common strategy involves introducing a more reactive handle, such as iodine or bromine, onto the ring via an electrophilic halogenation reaction as described above. This halo-derivative can then participate in a variety of cross-coupling reactions.

Alternatively, palladium-mediated cross-coupling reactions have been successfully employed to synthesize analogs of fluorinated amino acids. For instance, a Sonogashira cross-coupling reaction has been used to prepare 2-amino-5-(4-[¹⁸F]fluorophenyl)pent-4-ynoic acid from 4-[¹⁸F]fluoroiodobenzene and a propargylglycine (B1618536) derivative. nih.gov This demonstrates the feasibility of coupling alkynes to the 4-fluorophenyl moiety, suggesting that similar strategies could be applied to derivatives of this compound.

Another widely used method is the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction between an amide product and 4-fluorophenylboronic acid, highlighting the utility of this reaction in attaching the 4-fluorophenyl group to heterocyclic structures. mdpi.comnih.gov

| Reaction Name | Reactants | Catalyst/Conditions | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid/ester + Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Biphenyl derivatives |

| Sonogashira Coupling | Terminal alkyne + Aryl halide | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Aryl-alkyne derivatives |

| Heck Coupling | Alkene + Aryl halide | Pd catalyst, Base | C-C (Aryl-Vinyl) | Styrene derivatives |

| Buchwald-Hartwig Amination | Amine + Aryl halide | Pd catalyst, Base | C-N (Aryl-Amino) | Diaryl amine derivatives |

Intramolecular Cyclization and Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. These reactions can lead to the formation of lactams, hydantoins, piperazinones, and other important scaffolds in medicinal chemistry.

The specific heterocyclic ring formed depends on the reaction conditions and the other reagents involved. For example, treatment with a dehydrating agent could promote the formation of a cyclic anhydride or a lactam. Reaction with phosgene (B1210022) or its equivalents can lead to the formation of N-carboxyanhydrides, which are useful intermediates for peptide synthesis.

Furthermore, the amino acid can be reacted with other bifunctional molecules to construct more complex heterocyclic systems. For instance, reaction with a β-keto ester could ultimately lead to the formation of a dihydropyrimidine (B8664642) ring. The synthesis of various N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids and their subsequent intramolecular cyclization has been explored to form butenolide structures. researchgate.net Studies on similarly functionalized butanoic acid derivatives have demonstrated their utility as substrates for regioselective cyclizations to form γ-lactones, oxazolidinones, and oxazolines. rsc.org

The 4-fluorophenyl group is typically retained as a substituent on the newly formed heterocyclic ring, imparting its specific electronic and steric properties to the final molecule. The synthesis of 2-aminothiazole (B372263) derivatives, for example, often involves the cyclization of precursors where an aryl group is already present. researchgate.net This approach allows for the incorporation of the 4-fluorophenyl moiety into a wide range of biologically relevant heterocyclic systems.

Molecular Recognition and Mechanistic Aspects of Biological Interactions

Mechanisms of Enzyme Inhibition and Modulation

Investigation of Active Site Interactions

No specific studies investigating the active site interactions of 2-Amino-2-(4-fluorophenyl)butanoic acid with any enzyme have been identified. To understand such interactions, research would need to be conducted to determine potential enzyme targets. Hypothetically, based on its structure as an amino acid analogue, potential targets could include aminotransferases or other enzymes involved in amino acid metabolism. Computational modeling and in vitro enzymatic assays would be necessary to elucidate how the 4-fluorophenyl group and the amino acid backbone of the molecule would fit into the active site of a target enzyme and to determine the nature of any inhibitory effects (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation Studies

There is no available research on the allosteric modulation of any enzyme by this compound. Allosteric modulation involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Future studies would need to employ techniques such as kinetic assays in the presence of varying substrate and compound concentrations, as well as structural biology methods like X-ray crystallography or cryo-electron microscopy, to identify any allosteric binding sites and characterize the mechanism of modulation.

Receptor Binding and Ligand-Receptor Dynamics

Analysis of Gamma-Aminobutyric Acid (GABA) Receptor System Modulation

Specific data on the interaction of this compound with GABA receptors is not available. Given its structural similarity to GABA, it is plausible that this compound could interact with GABA receptors (GABAA, GABAB, or GABAC). However, without experimental evidence from radioligand binding assays or electrophysiological studies, it is unknown whether it would act as an agonist, antagonist, or allosteric modulator at any of these receptor subtypes. Research on related molecules, such as other fluorinated GABA analogues, has shown a range of activities, but these findings cannot be reliably attributed to this compound.

Interaction with Voltage-Dependent Ion Channels

There is no published research on the effects of this compound on voltage-dependent ion channels, such as sodium, potassium, or calcium channels. To investigate this, patch-clamp electrophysiology would be the primary method to assess any changes in channel gating, conductance, or kinetics in the presence of the compound.

Modulation of Specific Neurotransmitter Systems

Due to the lack of research on its enzymatic and receptor interactions, there is no information on how this compound might modulate specific neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic systems. Such modulation would likely be a downstream effect of its primary interactions with enzymes or receptors.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, key areas of interest are the fluoro-substitution on the phenyl ring and the stereochemistry at the α-carbon.

The substitution of a hydrogen atom with a fluorine atom at the para-position (position 4) of the phenyl ring can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity. researchgate.netchimia.ch This single atomic change can influence binding affinity, metabolic stability, and selectivity. psu.eduresearchgate.net

Electronic Effects : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density through the inductive effect. This alteration of the electronic landscape of the aromatic ring can influence interactions with biological targets, such as cation-π or π-π stacking interactions with amino acid residues in a protein's binding pocket.

Lipophilicity : The introduction of a fluorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to improved absorption and distribution. However, the effect on binding affinity can be complex, as increased lipophilicity might lead to non-specific binding.

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. researchgate.net Placing a fluorine atom at a site that is susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this metabolic pathway. This often leads to an increased half-life and bioavailability of the compound.

Binding Interactions : Fluorine can participate in unique, favorable interactions with biological targets, such as hydrogen bonds with amide backbones or electrostatic interactions, which can enhance binding affinity and selectivity.

The following table provides an illustrative comparison of the parent compound, 2-Amino-2-phenylbutanoic acid, with its 4-fluoro derivative. Note: The activity data presented is hypothetical and for illustrative purposes to demonstrate the potential effects of fluorination.

| Compound | Substitution | Hypothetical IC₅₀ (nM) | Hypothetical Metabolic Stability (t½, min) |

|---|---|---|---|

| 2-Amino-2-phenylbutanoic acid | None | 150 | 30 |

| This compound | 4-Fluoro | 75 | 90 |

The α-carbon of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers (R and S forms). libretexts.org Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. youtube.comlibretexts.org This means that one enantiomer of a drug may bind with significantly higher affinity and have a different biological effect than its counterpart.

The differential interaction of enantiomers with a biological target is often explained by the three-point attachment model (Easson-Stedman hypothesis). This model posits that for a chiral molecule to be distinguished by a chiral binding site, there must be at least three points of interaction. If one enantiomer can achieve this three-point fit, its mirror image will not be able to, leading to a difference in biological activity.

For this compound, the key groups for interaction are the amino group, the carboxylic acid group, the 4-fluorophenyl group, and the ethyl group. The precise spatial arrangement of these groups is critical for optimal binding to a specific biological target. It is common for one enantiomer to be significantly more potent (the eutomer) while the other is less active or even inactive (the distomer).

The table below illustrates the potential differences in biological activity between the two enantiomers of this compound. Note: The data is hypothetical and serves to exemplify the principle of stereoselectivity in biological recognition.

| Enantiomer | Hypothetical Binding Affinity (Kᵢ, nM) | Hypothetical Biological Effect |

|---|---|---|

| (R)-2-Amino-2-(4-fluorophenyl)butanoic acid | 50 | Agonist |

| (S)-2-Amino-2-(4-fluorophenyl)butanoic acid | 5000 | Weak or no activity |

Computational Chemistry and in Silico Molecular Modeling of 2 Amino 2 4 Fluorophenyl Butanoic Acid

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The three-dimensional structure of a molecule is critical to its function, particularly its ability to interact with biological targets. By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformations and the energy barriers that separate them.

For 2-Amino-2-(4-fluorophenyl)butanoic acid, a systematic conformational search would be the first step. This can be achieved through various computational methods, including molecular mechanics (MM) force fields (such as AMBER, CHARMM, or OPLS) for an initial broad search, followed by more accurate quantum mechanical (QM) methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) for geometry optimization and energy refinement of the most promising conformers.

The key rotatable bonds in this compound that dictate its conformational landscape are:

The Cα-Cβ bond of the butanoic acid chain.

The Cα-C(phenyl) bond connecting the chiral center to the fluorophenyl ring.

The C(phenyl)-F bond, although rotation around this bond does not change the conformation of the rest of the molecule.

The bonds within the carboxyl and amino groups.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface represent stable conformers, while the saddle points correspond to transition states between conformers. The energy differences between conformers and the heights of the rotational barriers provide information about the flexibility of the molecule and the populations of different conformations at a given temperature.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them based on their predicted binding affinity.

Given that this compound is an amino acid analogue, potential biological targets could include amino acid transporters or enzymes involved in amino acid metabolism. A typical molecular docking workflow would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and preparing it by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of this compound would also be generated and optimized.

Docking Simulation: Using software like AutoDock, GOLD, or Glide to place the ligand into the binding site of the receptor in various poses.

Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of the complex and the stability of the interactions predicted by docking. An MD simulation can reveal:

The stability of the ligand's binding pose.

The conformational changes in the protein upon ligand binding.

The role of water molecules in the binding site.

A more accurate estimation of the binding free energy using methods like MM/PBSA or MM/GBSA.

Although no specific molecular docking or dynamics simulation studies featuring this compound have been published, the methodologies are well-established and routinely applied in computational drug discovery for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.

To develop a QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is required.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

3D descriptors: Molecular surface area, volume, and shape indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to find a mathematical equation that best correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model development.

While no QSAR studies specifically focused on this compound are currently available, this methodology is widely used in the study of various classes of bioactive molecules, including amino acid derivatives. nih.gov Such models are instrumental in identifying the key structural features that influence the biological activity of a series of compounds. nih.gov

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, based on the principles of quantum mechanics, provide detailed information about the distribution of electrons in a molecule. This information is crucial for understanding and predicting a molecule's chemical reactivity. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, electronic structure calculations can be used to determine a variety of properties that are indicative of its reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom in the molecule can help to identify reactive sites.

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

These calculations can provide valuable insights into the potential metabolic fate of this compound and its reactivity in different chemical environments.

Pharmacophore Generation and Ligand Design Principles

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be generated to identify its essential interaction features. This model could then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This process is a cornerstone of ligand-based drug design.

The principles of ligand design can also be applied to modify the structure of this compound to improve its properties, such as binding affinity, selectivity, or metabolic stability. For example, computational methods can be used to predict the effect of adding or removing certain functional groups on the molecule's interaction with its target.

Advanced Analytical Chemistry Techniques for Characterization and Purity Assessment

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Amino-2-(4-fluorophenyl)butanoic acid. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fluorophenyl group, the methylene (B1212753) protons of the butyl chain, and the terminal methyl protons. The integration of these signals would correspond to the number of protons in each environment (e.g., 4H for the aromatic ring, 2H for the methylene group, 3H for the methyl group). docbrown.info The chemical shifts would be influenced by the electronegativity of adjacent atoms, with protons closer to the fluorine, oxygen, and nitrogen atoms appearing further downfield. docbrown.info Spin-spin coupling would result in characteristic splitting patterns, such as a triplet for the methyl protons and a quartet for the methylene protons. docbrown.info

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. docbrown.info The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). docbrown.info The carbons of the fluorophenyl ring would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The aliphatic carbons of the butyl chain would appear at higher field strengths. docbrown.infochemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Due to its zwitterionic nature in the solid state, the spectrum will show absorptions for carboxylate and ammonium (B1175870) groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N⁺-H Stretch (Ammonium) | 3200-2800 | Broad absorption, typical for amino acids. |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium intensity peaks. |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong, sharp peaks. |

| C=O Stretch (Carboxylate) | 1600-1550 | Strong, asymmetric stretching band. |

| N-H Bend (Amine) | 1640-1560 | Medium to strong absorption. |

| C-F Stretch | 1250-1000 | Strong, characteristic absorption. |

| C-O Stretch (Carboxylic Acid) | 1300-1200 | Medium to strong absorption. |

Data based on typical absorption ranges for functional groups found in similar molecules like 2-aminobutanoic acid and other carboxylic acids. nist.govthermofisher.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₁₀H₁₂FNO₂), the molecular weight is 197.21 g/mol . nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197.

Isotope Peak: A smaller peak at M+1 (m/z 198) would also be present due to the natural abundance of ¹³C. docbrown.info

Fragmentation Pattern: The molecule would undergo characteristic fragmentation. Common losses would include the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 152, and the loss of the ethyl group (-C₂H₅, 29 Da) resulting in a fragment at m/z 168. Alpha-cleavage is common for amino acids, which could lead to the formation of a stable iminium ion. The fragmentation pattern helps to piece together the structure of the molecule. docbrown.info

Chromatographic Methods for Purity and Isomeric Separation (High-Performance Liquid Chromatography, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, typically using a C18 column, is suitable for analyzing amino acids.

Methodology: The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, often a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like acetonitrile (B52724) or methanol), is used to elute the compound from the column. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure good separation of the main compound from any impurities. researchgate.net

Detection: A UV detector is commonly used, monitoring at a wavelength where the phenyl ring absorbs, typically around 254 nm. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography Since this compound is a chiral molecule, existing as two enantiomers (R and S forms), chiral chromatography is necessary to separate and quantify each enantiomer.

Chiral Stationary Phases (CSPs): This technique uses a stationary phase that is itself chiral. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers are particularly effective for the direct separation of underivatized amino acid enantiomers. These CSPs interact differently with each enantiomer, leading to different retention times and thus separation.

Application: Chiral HPLC is crucial for determining the enantiomeric excess (ee) or optical purity of a sample. This is vital in fields where the biological activity of the two enantiomers may differ significantly.

Stereochemical Purity Determination Methodologies (Optical Rotation, Chiral Gas Chromatography, X-ray Crystallography)

Beyond chiral chromatography, other methods are employed to confirm the stereochemical configuration and purity of the compound.

Optical Rotation Optically pure enantiomers rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

Principle: A solution of a known concentration of the pure enantiomer is placed in a polarimeter, and the angle of rotation is measured. The specific rotation [α] is a standardized value. For example, one enantiomer will have a positive (dextrorotatory, +) rotation, while its mirror image will have an equal but opposite (levorotatory, -) negative rotation. A racemic mixture (50:50 of each enantiomer) will show no optical rotation. This method is a classic technique to confirm the bulk enantiopurity of a sample.

Chiral Gas Chromatography (GC) Chiral GC can also be used to separate enantiomers, though it typically requires the amino acid to be derivatized first to increase its volatility.

Derivatization: The amino and carboxylic acid groups are converted into less polar, more volatile esters or amides.

Separation: The derivatized sample is then analyzed on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. This method offers high resolution for separating enantiomers.

X-ray Crystallography For crystalline solids, single-crystal X-ray crystallography provides the most definitive determination of three-dimensional molecular structure, including the absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of every atom in the molecule can be determined.

Structural Insights: This technique provides exact bond lengths, bond angles, and torsion angles. For a related compound, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, crystallographic data revealed key structural parameters. researchgate.net

Absolute Configuration: For a chiral molecule, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter, providing the ultimate confirmation of its stereochemical identity.

Below is a table of selected crystallographic data for a structurally similar compound, demonstrating the type of information obtained.

| Parameter | Value for 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8054 |

| b (Å) | 19.0399 |

| c (Å) | 11.0429 |

| β (°) | 101.821 |

| Volume (ų) | 988.94 |

Data from the crystallographic study of a related fluorinated butanoic acid derivative. researchgate.net

Comprehensive Elemental Analysis and Quantitative Assays

Confirming the elemental composition and accurately quantifying the compound are final steps in its characterization.

Elemental Analysis Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula.

Principle: A small, precisely weighed amount of the compound is combusted in a controlled environment. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured, and from these measurements, the percentage of each element is calculated.

Purity Confirmation: A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical formula.

Theoretical Elemental Composition for C₁₀H₁₂FNO₂

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 60.90% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.13% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.63% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.23% |

| Total | | | | 197.21 | 100.00% |

Quantitative Assays Quantitative analysis is performed to determine the exact amount of the active compound in a sample, often expressed as a percentage purity or concentration.

HPLC: As described previously, HPLC with UV detection is a standard method for quantitative assays. A calibration curve is created using certified reference standards of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Quantitative NMR (qNMR): This technique can also be used for quantification. An internal standard with a known concentration is added to the sample, and the integral of a signal from the target compound is compared to the integral of a signal from the internal standard. This allows for a highly accurate determination of the compound's concentration without the need for a specific reference standard of the analyte itself.

Applications As a Versatile Building Block in Advanced Materials and Peptidomimetics Research

Role in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, known as chemical libraries, which are then screened for biological activity. The use of unique and structurally diverse building blocks is crucial for expanding the chemical space explored by these libraries. 2-Amino-2-(4-fluorophenyl)butanoic acid serves as an attractive monomer in this context for several reasons.

Its structure combines a chiral center, an aromatic ring with a fluorine substituent, and a butanoic acid side chain, offering multiple points for diversification. The presence of the fluorine atom can significantly influence the electronic properties and lipophilicity of the final compounds, potentially leading to improved pharmacological profiles.

Libraries synthesized using this building block can be designed to target a wide range of biological targets, including enzymes and receptors. The general process for incorporating such an amino acid into a combinatorial library is outlined below:

| Step | Description | Key Considerations |

| 1. Functional Group Protection | The amino and carboxylic acid groups are protected to prevent unwanted side reactions during library synthesis. | Orthogonal protecting groups are often used to allow for selective deprotection and further modification. |

| 2. Solid-Phase or Solution-Phase Synthesis | The protected amino acid is coupled to a solid support or used in solution-phase synthesis with other building blocks. | The choice of synthetic strategy depends on the desired library size and purification methods. |

| 3. Diversification | The exposed functional groups of the incorporated amino acid or other building blocks are reacted with a variety of reagents to create a diverse set of final compounds. | A wide range of chemical reactions can be employed, including acylation, alkylation, and cross-coupling reactions. |

| 4. Deprotection and Purification | The protecting groups are removed, and the final compounds are purified. | High-throughput purification techniques are often used for combinatorial libraries. |

The resulting libraries of compounds containing the this compound moiety can then be screened in high-throughput assays to identify new lead compounds for drug discovery.

Integration into Peptidomimetic Structures for Enhanced Stability and Potency

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov

The introduction of this α,α-disubstituted amino acid into a peptide backbone can confer several advantages:

Increased Proteolytic Stability: The steric hindrance provided by the ethyl group at the α-carbon can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the half-life of the peptidomimetic in biological systems. nbinno.com

Conformational Constraint: The rigid structure of the α,α-disubstituted amino acid can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. This can lead to increased binding affinity and potency.

Modulation of Physicochemical Properties: The fluorophenyl group can influence the lipophilicity and electronic properties of the peptidomimetic, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The table below summarizes the potential impact of incorporating this compound into a peptide sequence compared to its natural counterpart, phenylalanine.

| Property | Phenylalanine (Natural) | This compound (Unnatural) |

| Structure | α-monosubstituted | α,α-disubstituted |

| Proteolytic Stability | Susceptible to degradation | Increased resistance to proteases |

| Conformational Flexibility | High | Reduced |

| Lipophilicity | Moderate | Increased due to fluorine |

| Bioavailability | Generally low for peptides | Potentially improved |

Research into fluorinated phenylalanines has shown their significant potential in modulating the properties of peptides for therapeutic applications. nih.gov

Utilization as a Molecular Scaffold for Novel Compound Architectures

A molecular scaffold is a core structure upon which other chemical moieties can be built to create new compounds with desired properties. The unique three-dimensional structure of this compound makes it an excellent candidate for use as a molecular scaffold.

The central quaternary carbon atom provides a fixed orientation for the four substituents: the amino group, the carboxylic acid group, the ethyl group, and the 4-fluorophenyl group. These functional groups can be selectively modified to generate a diverse range of novel chemical entities. For example, the amino and carboxylic acid groups can be used as handles to attach other molecules, while the fluorophenyl ring can be further functionalized.

This approach allows for the systematic exploration of the chemical space around a rigid core, which is a valuable strategy in drug design for identifying compounds with high affinity and selectivity for a particular biological target. The development of novel inhibitors of the ASCT2 glutamine transporter based on a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold highlights the potential of such butanoic acid derivatives in creating new therapeutic agents. nbinno.com

Development of Advanced Analytical Probes and Biochemical Tools

The unique properties of fluorinated compounds make them valuable tools in biochemical and medical research. The fluorine atom can be introduced as a ¹⁹F NMR probe for studying molecular interactions or as a site for radiolabeling with ¹⁸F for use in Positron Emission Tomography (PET) imaging.

While direct studies on this compound as an analytical probe are not widely reported, the principles established with other fluorinated amino acids suggest its potential in this area. For example, ¹⁸F-labeled amino acids are important PET radiotracers for imaging tumors, which often have upregulated amino acid transport systems. mdpi.comnih.gov

The development of a PET tracer based on this compound would involve the following general steps:

Radiolabeling: Synthesis of the compound with the radioactive isotope ¹⁸F.

In Vitro Evaluation: Testing the uptake of the radiolabeled compound in cancer cell lines to determine its affinity for amino acid transporters.

The development of such probes could provide valuable tools for cancer diagnosis, staging, and monitoring treatment response.

Q & A

Q. Resolution Strategy :

- Standardize assay protocols (e.g., fixed substrate concentration, buffer composition).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Compare docking results with mutational studies (e.g., alanine scanning of key residues).

What synthetic strategies are effective for stereoselective synthesis of this compound?

Advanced Research Question

Methodological Answer:

Key approaches include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) for enantioselective alkylation of fluorophenyl imines.

- Enzymatic Resolution : Lipases or acylases to hydrolyze racemic mixtures selectively .

- Solid-Phase Synthesis : Incorporate fluorinated building blocks into peptide chains for controlled stereochemistry.

For example, L-4-fluorophenylglycine was synthesized with 98% ee using enzymatic resolution and validated via polarimetry .

How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Advanced Research Question

Methodological Answer:

The 4-fluorophenyl group enhances:

- Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.

- Binding Affinity : Fluorine participates in electrostatic interactions (e.g., C–F⋯H–N) or alters π-stacking geometry.

- Solubility : Moderates hydrophobicity compared to chlorinated analogs.

Compare with non-fluorinated analogs using structure-activity relationship (SAR) studies. For instance, replacing fluorine with hydrogen in collagenase inhibitors reduced ΔG by 1.2 kcal/mol .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling of powders.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for fluorinated analogs, which highlight risks of respiratory irritation and environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.